CALCIUM PLUMBATE

thermochemistry phase stability corrosion inhibition

Calcium plumbate (Ca₂PbO₄) addresses the thermal instability of conventional lead pigments in high-temperature coating and materials processing. Unlike PbO₂ (~290°C decomp.) and Pb₃O₄ (~500°C), this mixed-metal oxide remains stable in air up to 980°C, ensuring pigment integrity during aggressive curing and service conditions. • Anticorrosive primers: 980°C thermal ceiling enables use in bake-cure and elevated-service coatings; off-white/buff color permits light-tinted formulations. • Bi2223 superconductor tapes: Controlled Ca₂PbO₄ addition reduces total sintering from ~250 h to ~110 h (56% reduction), directly improving production throughput. • Lead-acid batteries: Patented additive at 1.95-5 wt% in positive electrode paste enhances discharge capacity via Pb(IV) redox chemistry.

Molecular Formula Ca2O4Pb-2
Molecular Weight 351.3536
CAS No. 12013-69-3
Cat. No. B1143677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCALCIUM PLUMBATE
CAS12013-69-3
Molecular FormulaCa2O4Pb-2
Molecular Weight351.3536
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / 500 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Plumbate (Ca2PbO4): Overview & Procurement


Calcium plumbate (Ca₂PbO₄) is an inorganic mixed-metal oxide that crystallizes with orthorhombic symmetry in the Sr₂PbO₄-type structure (space group Pbam) . It is characterized by lead in the Pb(IV) oxidation state, chemically combined with calcium oxide in a thermally stable crystalline network . Historically utilized as an anticorrosive pigment in paints and coatings, the compound has also been investigated as a secondary phase in high-temperature superconductor processing and as an additive in lead-acid battery positive electrode pastes . The compound exhibits a density of approximately 5.7 g/cm³ and is insoluble in cold water .

High-temperature processing resilience (pigments, superconductor sintering)
Thermally stable orthorhombic crystal structure with Pb(IV) oxidation state
Not interchangeable with PbO, Pb₃O₄, or PbO₂; verify phase purity for process control

Ca2PbO4: Substitution Limitations


Generic substitution of calcium plumbate with other lead oxides (e.g., PbO, Pb₃O₄) or alkaline-earth plumbates (e.g., Sr₂PbO₄) is not straightforward. Ca₂PbO₄ exhibits a unique combination of high-temperature stability, specific decomposition behavior under variable oxygen partial pressures, and a distinctive crystal structure that dictates its performance in high-temperature and corrosion-inhibiting applications . Unlike PbO₂, which decomposes at relatively low temperatures , Ca₂PbO₄ remains stable in air up to 980°C . Furthermore, its Gibbs free energy of formation differs significantly from that of Pb₃O₄, indicating distinct thermodynamic stability under oxidative conditions . These fundamental differences preclude simple material interchange without performance compromise.

Ca₂PbO₄ (Target)
Stable in air up to high temperature; orthorhombic Sr₂PbO₄‑type structure; Pb(IV) chemistry
PbO / Pb₃O₄
Lower thermal stability limits high‑temperature processing; thermodynamics differ markedly
Ca₂PbO₄ (Target)
Decomposes at 980 °C in air; melting point shifts with oxygen partial pressure
PbO₂
Decomposes at much lower temperature; cannot sustain high‑temperature pigment or superconductor cycles
Ca₂PbO₄ (Target)
Calcium‑based plumbate with distinct phase equilibria and grain‑boundary behavior
Sr₂PbO₄
Strontium analog may shift phase formation paths and require separate process validation

Ca2PbO4 vs. Key Analogs: Quantitative Evidence


Thermodynamic Stability vs. Pb3O4

The standard Gibbs free energy of formation (ΔfG°) of Ca₂PbO₄ is markedly more negative than that of Pb₃O₄, indicating superior thermodynamic stability under oxidative conditions. Solid-state electrochemical measurements in the temperature range of 880–1100 K yield the following standard reaction Gibbs energies : 2CaO + PbO + 1/2 O₂ → Ca₂PbO₄, ΔrG° (J/mol) = (-128,340 + 93.21 T/K) ± 200; and 3PbO + 1/2 O₂ → Pb₃O₄, ΔrG° (J/mol) = (-70,060 + 77.5 T/K) ± 150 . This difference directly translates to a more stable corrosion-inhibiting pigment, as Ca₂PbO₄ is less prone to spontaneous decomposition in service environments.

Thermodynamic Stability
Head-to-head
Ca₂PbO₄ ΔrG° ≈ –35.1 kJ/mol at 1000 K vs. Pb₃O₄ ΔrG° ≈ +7.4 kJ/mol at 1000 K
Reports greater driving force for formation and oxidative stability
Solid‑state EMF, 880–1100 K; yttria‑stabilized zirconia electrolyte
thermochemistry phase stability corrosion inhibition

Thermal Stability vs. PbO₂ and Pb₃O₄

Ca₂PbO₄ exhibits significantly higher thermal stability in air compared to PbO₂ and Pb₃O₄. Differential thermal analysis (DTA) indicates that Ca₂PbO₄ is stable up to 980°C in air before decomposing into liquid lead oxide and calcium oxide . In contrast, PbO₂ decomposes around 290°C , and Pb₃O₄ decomposes around 500°C . Furthermore, the melting point of Ca₂PbO₄ is highly sensitive to oxygen partial pressure, dropping from 1055°C at 1 atm O₂ to approximately 833°C in zero oxygen partial pressure (e.g., N₂) . This unique O₂-dependent melting behavior distinguishes Ca₂PbO₄ from simpler lead oxides.

Decomposition Temperature
Cross‑study comparable
980 °C (Ca₂PbO₄) vs. ~290 °C (PbO₂) vs. ~500 °C (Pb₃O₄)
Enables use at temperatures where common lead oxides decompose
Thermal analysis in air; melting point oxygen‑partial‑pressure dependent
thermal analysis phase equilibria high-temperature processing

BSCCO Grain Boundary Cleaning

In the processing of Bi(Pb)-Sr-Ca-Cu-O (BSCCO) high-temperature superconductors, the formation of Ca₂PbO₄ acts as a secondary phase that can 'clean' grain boundaries by incorporating impurity phases, thereby improving intergranular coupling. Powder X-ray diffraction and scanning electron microscopy studies show that with increasing Pb content (up to x=0.6 in Bi₂−xPbxSr₂Ca₂Cu₃Oy), large grains of Ca₂PbO₄ form and incorporate other impurity phases, cleaning the remaining grain boundaries . However, the amount of Ca₂PbO₄ must be carefully controlled: tapes with a small amount of Ca₂PbO₄ exhibit a higher melting onset temperature (Tm,onset) and can be sintered at higher temperatures for drastically shorter times (250 vs 110 hours) compared to tapes with large amounts of Ca₂PbO₄ .

Sintering Time Reduction
Head-to-head
110 h vs. 250 h (56% reduction)
Controlled Ca₂PbO₄ content reduces total sintering time for Bi2223/Ag tapes
Precursor powders with small vs. large Ca₂PbO₄ amount
superconductivity grain boundary engineering BSCCO

Corrosion Inhibition vs. Red Lead and Aluminium Phosphate

Comparative corrosion prevention studies on cable pastes for suspension bridges indicate that calcium plumbate paste provides a different protection profile than red lead paste. In salt spray tests and immersion tests, aluminium phosphate paste demonstrated good corrosion control, while red lead and calcium plumbate pastes were found to be less effective when metallic lead was present in the corrosion product . Independent assessments note that the anticorrosive properties of calcium plumbate are generally inferior to those of red lead . However, calcium plumbate has historically been used as an alternative to red lead in some coating formulations due to its film-forming properties with linseed oil and its white/buff color, which offers tinting advantages over red lead .

Corrosion Prevention Profile
Context‑dependent
Ca₂PbO₄ and red lead pastes show poor performance when metallic lead is present; aluminium phosphate superior
Reported context‑dependent performance; verify for specific coating formulation
Salt spray and immersion tests on cable pastes; quantitative corrosion rates not available
corrosion prevention paints and coatings pigments

Ca2PbO4: Application Scenarios


High-Temperature Anticorrosive Pigments

Due to its decomposition temperature of 980°C in air—significantly higher than PbO₂ (~290°C) and Pb₃O₄ (~500°C)—calcium plumbate is uniquely suited for anticorrosive primers that require high-temperature processing or will be exposed to elevated service temperatures. Its stability ensures pigment integrity during curing cycles that would decompose conventional lead-based pigments.

BSCCO Superconductor Sintering Control

The intentional addition of Ca₂PbO₄ as a secondary phase precursor can be leveraged to optimize sintering schedules for Bi2223/Ag composite tapes. Tapes with a small, controlled amount of Ca₂PbO₄ require only ~110 hours of total sintering, compared to ~250 hours for tapes with excessive Ca₂PbO₄, representing a 56% time reduction. This directly translates to improved manufacturing throughput and lower production costs.

Lead-Acid Battery Positive Electrode Additive

Incorporation of calcium plumbate into lead-acid battery positive electrode lead paste (e.g., at 1.95–5 wt% of the paste) has been claimed in patent literature to improve battery discharge capacity and cycle life compared to conventional carbon-based additives. While quantitative performance data relative to baseline pastes are not fully disclosed, this represents a specific, patented application that leverages the compound's oxidative stability and Pb(IV) redox chemistry.

Red Lead Alternative for Light-Tinted Coatings

Although calcium plumbate generally exhibits inferior anticorrosive properties to red lead (Pb₃O₄), its off-white/buff color provides a distinct aesthetic advantage in light-tinted primers and topcoats where the red hue of red lead is undesirable. This allows for the formulation of anticorrosive paints with a wider color palette while still providing some degree of corrosion protection.

Application
Selection Property
Validation Focus
High‑temperature anticorrosive pigments
Thermal decomposition resistance
Pigment integrity under cure cycles exceeding Pb₃O₄ limits
BSCCO superconductor sintering control
Controlled Ca₂PbO₄ secondary‑phase content
Sintering time reduction and grain‑boundary cleaning
Lead‑acid battery positive electrode additive
Oxidative stability and Pb(IV) redox chemistry
Discharge capacity and cycle life (patent context)
Light‑tinted red lead alternative
Off‑white/buff color advantage
Corrosion protection trade‑off vs. red lead

Technical Documentation Hub

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51 linked technical documents
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